
N-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-4-(2,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-4-(2,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C5H11BrS and its molecular weight is 183.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The compound is used in the synthesis of new heterocyclic compounds. For instance, Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and pyrazolo[1,5-a]pyrimidine derivatives, demonstrating its role in generating novel chemical structures (Hassan, Hafez, & Osman, 2014).
Cytotoxic Activity
- Compounds synthesized from similar derivatives have been evaluated for their cytotoxic activity. In the study by Hassan et al. (2014), the synthesized products were tested for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating potential in cancer research (Hassan, Hafez, & Osman, 2014).
Structural Analysis
- Sarojini et al. (2015) analyzed the structural aspects of similar sulfanylidene-1,2,3,4-tetrahydropyrimidine derivatives, highlighting the importance of structural studies in understanding the properties of these compounds (Sarojini, Yathirajan, Hosten, Betz, & Glidewell, 2015).
Antifungal and Antimicrobial Applications
- Some derivatives have been explored for their antifungal and antimicrobial activities. For example, the study by Nigam et al. (1981) synthesized and tested compounds for their activity against various micro-organisms, suggesting potential pharmaceutical applications (Nigam, Saharia, & Sharma, 1981).
Nonlinear Optical Analysis
- Dhandapani et al. (2017) conducted nonlinear optical analysis on a similar compound, illustrating the potential of these derivatives in materials science and photonics (Dhandapani, Manivarman, & Subashchandrabose, 2017).
Direcciones Futuras
Given the interesting structure of this compound, future research could explore its synthesis, properties, and potential applications. This could include studies to determine its physical and chemical properties, investigations into its reactivity and potential uses, and assessments of its safety and toxicity .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-4-(2,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxamide involves the condensation of 4-methoxyaniline with ethyl acetoacetate to form 4-methoxyphenyl-3-oxobutanoic acid ethyl ester. This intermediate is then reacted with thiourea and 2,4,5-trimethoxybenzaldehyde to form the desired product.", "Starting Materials": [ "4-methoxyaniline", "ethyl acetoacetate", "thiourea", "2,4,5-trimethoxybenzaldehyde" ], "Reaction": [ "Step 1: Condensation of 4-methoxyaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 4-methoxyphenyl-3-oxobutanoic acid ethyl ester.", "Step 2: Reaction of 4-methoxyphenyl-3-oxobutanoic acid ethyl ester with thiourea in the presence of a catalyst such as piperidine to form 4-methoxyphenyl-3-thioxobutanoic acid ethyl ester.", "Step 3: Reaction of 4-methoxyphenyl-3-thioxobutanoic acid ethyl ester with 2,4,5-trimethoxybenzaldehyde in the presence of a base such as potassium carbonate to form N-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-4-(2,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylic acid ethyl ester.", "Step 4: Hydrolysis of N-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-4-(2,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylic acid ethyl ester with a strong acid such as hydrochloric acid to form the desired product, N-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-4-(2,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxamide." ] } | |
Número CAS |
5755-62-4 |
Fórmula molecular |
C5H11BrS |
Peso molecular |
183.11 g/mol |
Nombre IUPAC |
2-(2-bromoethylsulfanyl)propane |
InChI |
InChI=1S/C5H11BrS/c1-5(2)7-4-3-6/h5H,3-4H2,1-2H3 |
Clave InChI |
FPCKRLDKFDUFLL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2OC)OC)OC)C(=O)NC3=CC=C(C=C3)OC |
SMILES canónico |
CC(C)SCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




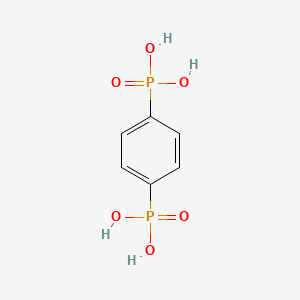
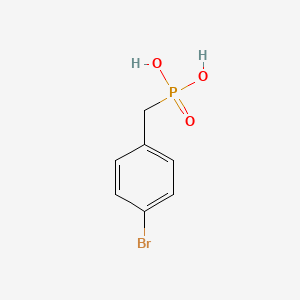
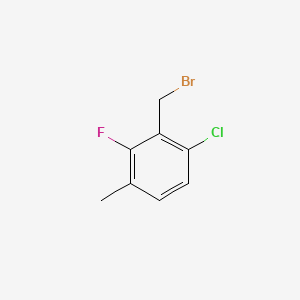
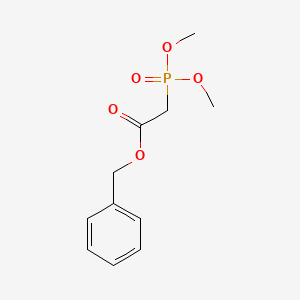



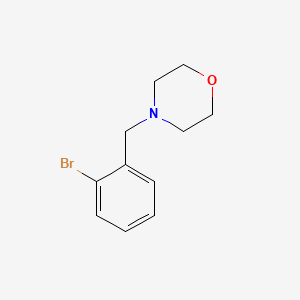
![N-[(4-bromophenyl)methyl]-1-methoxypropan-2-amine](/img/structure/B1272726.png)

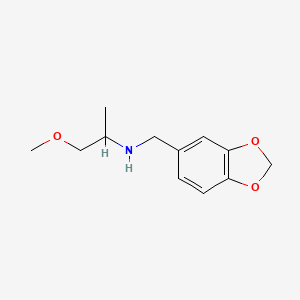
![N-[(5-bromo-2-methoxyphenyl)methyl]-1-methoxypropan-2-amine](/img/structure/B1272730.png)
